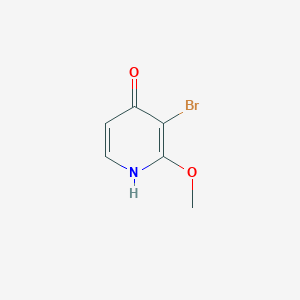

3-Bromo-2-methoxypyridin-4-ol

Description

Properties

IUPAC Name |

3-bromo-2-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHVHLJZTWPCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 2-Bromo-3-hydroxypyridine

- Sodium hydroxide aqueous solution (40% mass fraction) is cooled to -10°C to 0°C.

- Liquid bromine is added dropwise while maintaining the temperature.

- 3-Hydroxypyridine dissolved in sodium hydroxide solution is added dropwise to the bromine solution at 10-15°C.

- The mixture is stirred at room temperature for 2.5 to 3 hours.

- The reaction mixture is neutralized to pH 7 using concentrated sulfuric acid.

- The crude product is recrystallized from 75% ethanol solution to obtain pure 2-bromo-3-hydroxypyridine.

Step 2: Conversion to 2-Bromo-3-methoxypyridine

- Sodium metal is added to methanol and refluxed.

- A dimethylformamide (DMF) solution of 2-bromo-3-hydroxypyridine is added to this refluxing mixture.

- The reaction is stirred for 10-15 minutes.

- Methanol is removed by vacuum distillation.

- Iodomethane is added, and the mixture is stirred overnight at room temperature.

- DMF is removed by vacuum distillation.

- The residue is extracted with ether, washed with saturated salt water, dried, and distilled to obtain 2-bromo-3-methoxypyridine.

This intermediate can then be further hydroxylated at the 4-position to yield 3-bromo-2-methoxypyridin-4-ol, although specific hydroxylation conditions are less documented and may require specialized reagents or catalysts.

Optimization Strategies for Improved Yield

Research indicates several critical factors influencing the yield and purity of this compound and its intermediates:

| Parameter | Effect on Yield and Purity | Recommended Conditions |

|---|---|---|

| Brominating agent | Choice affects regioselectivity and conversion | KBr/KBrO3 in acetonitrile achieves ~89.5% yield; NBS in DCM ~47% yield |

| Solvent | Influences solubility and reaction rate | Toluene preferred for related compounds (~90% yield) over THF or dioxane |

| Sodium methoxide dosage | Higher equivalents increase methylation efficiency | 10 equivalents optimal for methylation step |

| Temperature control | Maintains selectivity, reduces side reactions | 0-25°C for bromination; reflux for methylation |

| Purification techniques | Avoiding complex chromatography improves overall yield | Recrystallization preferred over chromatography |

Avoiding extensive chromatographic purification post-bromination reduces product loss and simplifies scale-up.

Chemical Reaction Analysis

This compound can undergo various reactions due to its functional groups:

- Substitution Reactions: The bromine atom is amenable to nucleophilic substitution, allowing introduction of diverse functional groups.

- Oxidation: The hydroxyl group at the 4-position can be oxidized to ketones or aldehydes.

- Reduction: Functional groups on the pyridine ring can be selectively reduced under anhydrous conditions.

Common reagents include sodium methoxide (for substitution), potassium permanganate or chromium trioxide (oxidation), and sodium borohydride or lithium aluminum hydride (reduction).

Data Table: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H6BrNO |

| Molecular Weight | 188 g/mol |

| Melting Point | Not explicitly reported |

| Density | ~1.589 g/cm³ (related compound) |

| Solubility | Soluble in common organic solvents |

| Stability | Stable at room temperature, sensitive to air/moisture |

Mass spectral data show molecular ion peaks at m/z 187 (100%), 189 (97.3%), consistent with bromine isotopes.

Summary of Research Findings

- The bromination of 4-hydroxy-2-methoxypyridine under controlled temperature and solvent conditions is the cornerstone of synthesizing this compound.

- Optimization of brominating agents and solvents significantly improves yield.

- Methylation of hydroxypyridine intermediates via sodium methoxide and iodomethane is efficient and scalable.

- Purification by recrystallization is preferred to maintain yield and purity.

- The compound's reactivity allows for diverse chemical modifications, valuable in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxypyridin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups on the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, ketones, aldehydes, and reduced derivatives of the original compound .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

3-Bromo-2-methoxypyridin-4-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it an essential reagent in organic reactions. It can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of various derivatives that are valuable in research and industry.

Industrial Production

In industrial settings, this compound is optimized for large-scale production through methods such as continuous flow reactors and advanced purification techniques. Its versatility makes it suitable for producing agrochemicals, dyes, and other industrial chemicals.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

In cancer research, this compound has shown promise as a therapeutic agent. A study involving human breast cancer cell lines revealed that treatment with varying concentrations of this compound led to a dose-dependent increase in apoptosis markers. This suggests its potential role in cancer therapy by inducing programmed cell death in malignant cells.

Case Studies

-

Antimicrobial Activity Study :

A comprehensive study on the antimicrobial effects of pyridine derivatives included tests on this compound. The results indicated significant inhibition of bacterial growth, showcasing its potential as an effective antimicrobial agent. -

Cancer Cell Line Study :

Researchers investigated the anticancer properties of this compound on human breast cancer cell lines. The findings revealed that higher concentrations led to increased markers of apoptosis, indicating its potential use in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxypyridin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key Structural and Functional Differences

The following table summarizes critical parameters of 3-Bromo-2-methoxypyridin-4-ol and related compounds:

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight | CAS Number | Price (1 g) |

|---|---|---|---|---|---|

| This compound | C₆H₆BrNO₂ | Br (3), OMe (2), OH (4) | 204.02 | 1427502-74-6 | Not listed |

| 2-Bromo-3-methoxypyridin-4-ol | C₆H₆BrNO₂ | Br (2), OMe (3), OH (4) | 204.02 | 1246088-37-8 | $500 |

| 2-Bromo-5-iodo-3-methoxypyridin-4-ol | C₆H₅BrINO₂ | Br (2), I (5), OMe (3), OH (4) | 329.92 | 1246088-55-0 | $500 |

| 3-Amino-5-bromopyridin-4-ol | C₅H₅BrN₂O | Br (5), NH₂ (3), OH (4) | 203.01 | Not listed | Not listed |

Detailed Comparative Analysis

Positional Isomerism: Bromine vs. Methoxy Orientation

- This compound: The bromine at position 3 and methoxy at position 2 create a distinct electronic environment.

- 2-Bromo-3-methoxypyridin-4-ol : Here, bromine (position 2) and methoxy (position 3) are adjacent, enhancing electron-withdrawing effects and stabilizing the pyridine ring. This configuration is favored in Suzuki-Miyaura couplings due to improved leaving-group capabilities .

Halogen Substitution: Bromine vs. Iodine

- 2-Bromo-5-iodo-3-methoxypyridin-4-ol : The addition of iodine at position 5 increases molecular weight by ~125.9 g/mol compared to bromine-only analogs. Iodine’s larger atomic radius and polarizability enhance electrophilicity, making this compound suitable for nucleophilic aromatic substitution (SNAr) reactions. However, iodine’s higher cost and synthetic complexity contribute to its elevated price .

Functional Group Variations: Methoxy vs. Amino

- 3-Amino-5-bromopyridin-4-ol: Replacing methoxy with an amino group introduces basicity and hydrogen-bonding capacity. The NH₂ group at position 3 can act as a directing group in metal-catalyzed reactions, offering pathways distinct from methoxy-containing analogs .

Biological Activity

3-Bromo-2-methoxypyridin-4-ol is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : CHBrN\O

- CAS Number : 1427502-74-6

It features a pyridine ring with a bromine atom at position 3, a methoxy group at position 2, and a hydroxyl group at position 4. This unique arrangement contributes to its biological activities.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic processes.

- Tested Pathogens :

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

A study highlighted that the compound showed minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against these pathogens, indicating its potential as an antimicrobial agent .

Anticancer Effects

Research indicates that this compound may act as an anticancer agent by inhibiting specific cancer cell lines. It has been shown to affect pathways related to cell proliferation and apoptosis.

- Targeted Cancer Types :

- Melanoma

- Breast cancer

- Ovarian cancer

In vitro studies revealed that the compound induced apoptosis in cancer cells, with IC50 values ranging from 10 to 25 µM, suggesting it could be a lead compound for further drug development .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer progression, such as Raf kinases. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

- Binding Affinity : Interaction studies using computational methods have shown that the bromine and hydroxyl groups enhance binding affinity to target enzymes, which is crucial for its pharmacological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-2-methoxypyridine | Lacks bromine; possesses hydroxyl group | Limited antimicrobial activity |

| 3-Bromo-2-methoxypyridine | Lacks hydroxyl group | Reduced anticancer properties |

| 3-Bromo-4-methylpyridine | Substituted methyl for hydroxyl | Varying chemical behavior |

The presence of both bromine and hydroxyl groups in this compound enhances its versatility and efficacy compared to its analogs .

Case Studies

-

Antimicrobial Activity Study :

A study conducted on the antimicrobial effects of various pyridine derivatives included tests on this compound. Results indicated that it significantly inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential . -

Cancer Cell Line Study :

In another research project focused on anticancer properties, researchers treated human breast cancer cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent against breast cancer .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-methoxypyridin-4-ol, and how can purity be maximized?

The synthesis of brominated pyridine derivatives often involves halogenation or substitution reactions. For this compound, a plausible route includes bromination of a pre-functionalized pyridine scaffold. For example, 2-methoxypyridin-4-ol derivatives can undergo regioselective bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Purification typically involves column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization using methanol/water mixtures to achieve >95% purity . Monitoring reaction progress via TLC (dichloromethane mobile phase) and verifying purity through HPLC or melting point analysis is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- 1H/13C-NMR : Assign signals based on substituent effects. For instance, the methoxy group (δ ~3.8–4.0 ppm in 1H-NMR) and aromatic protons (δ ~6.5–8.0 ppm) provide structural confirmation .

- FTIR : Confirm hydroxyl (O–H stretch, ~3200–3500 cm⁻¹) and methoxy (C–O stretch, ~1250 cm⁻¹) functionalities .

- HRMS : Validate molecular weight (theoretical M.W. 204.02 g/mol for C₆H₆BrNO₂) with <2 ppm error .

Advanced Research Questions

Q. How can discrepancies in spectral data for synthetic intermediates or derivatives be resolved?

Contradictions often arise from tautomerism, residual solvents, or regioisomeric impurities. For example, brominated pyridines may exhibit unexpected shifts in NMR due to hydrogen bonding or steric effects. Mitigation strategies include:

Q. What strategies improve the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

this compound’s bromine atom is a key site for coupling. Optimize conditions by:

- Ligand Selection : Use Pd(PPh₃)₄ or XPhos to enhance catalytic activity for electron-rich aryl bromides .

- Solvent Systems : Employ DMF/H₂O mixtures at 80–100°C to balance solubility and reactivity .

- Protection of Hydroxyl Group : Temporarily protect the hydroxyl moiety (e.g., as a silyl ether) to prevent side reactions .

Q. How does the bromine substituent influence the compound’s stability under varying pH conditions?

Bromine’s electron-withdrawing effect increases acidity of the hydroxyl group (pKa ~8–9). Stability studies in buffered solutions (pH 2–12) reveal decomposition via dehalogenation or ether cleavage at extreme pH. Use LC-MS to track degradation products and identify optimal storage conditions (neutral pH, inert atmosphere, −20°C) .

Methodological Considerations

Q. What precautions are essential for handling brominated pyridine derivatives?

Q. How can computational methods (e.g., DFT) predict reactivity or spectroscopic properties?

- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian09) to compare with experimental data and validate structures .

- Molecular Dynamics : Model solvation effects on tautomerization equilibria .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point or solubility?

Variations often stem from polymorphic forms or impurities. For example, melting points may differ by 2–5°C due to crystalline vs. amorphous states. Standardize characterization by:

- DSC/TGA : Analyze thermal behavior across batches .

- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers to establish reproducible protocols .

Application in Medicinal Chemistry

Q. What role does this compound play in designing kinase inhibitors?

As a building block, it can be incorporated into pharmacophores targeting ATP-binding pockets. For example, methoxy and hydroxyl groups may form hydrogen bonds with kinase active sites, while bromine enables further functionalization (e.g., introducing fluorophores for binding studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.